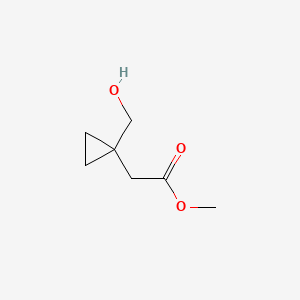

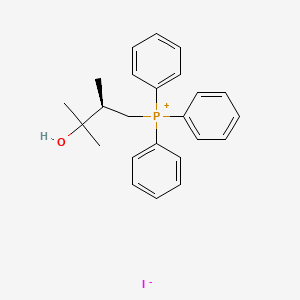

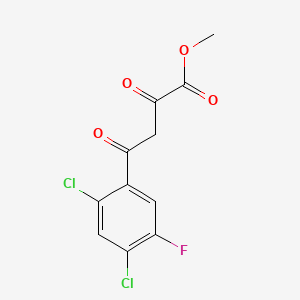

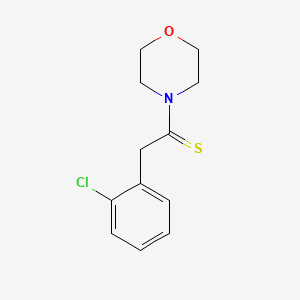

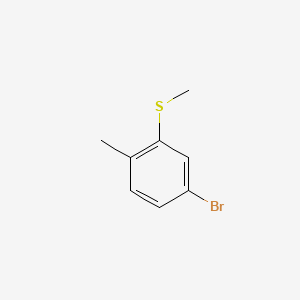

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triphenylphosphonium salts are a class of compounds that have been studied for their diverse chemistry and applications in organic synthesis . They are known for their thermal and chemical stability .

Synthesis Analysis

While specific synthesis methods for “®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide” were not found, triphenylphosphonium salts can be synthesized through various methods. For example, sodium tungstate reacted with alkyltriphenylphosphonium bromides to afford new alkyltriphenylphosphonium hexatungstate compounds .Molecular Structure Analysis

The molecular structure of triphenylphosphonium salts can be characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .Chemical Reactions Analysis

Triphenylphosphine, a related compound, has been used in various chemical reactions such as the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction .Physical And Chemical Properties Analysis

Triphenylphosphonium salts are known for their thermal and chemical stability . They also have high photosensitivity and increased resistance to photodegradation .科学的研究の応用

Synthesis of Dihydrotachysterol2 Metabolites : Hanekamp et al. (1992) explored the use of the γ-oxido ylide of R-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide in the synthesis of 25-hydroxylated DHT 2 side-chain, highlighting its potential in synthesizing complex organic molecules (Hanekamp, Boer Rookhuisen, Bos, & Brandsma, 1992).

Total Synthesis of Natural Products : Matsumoto and Suetsugu (1979) utilized a related compound, (2-isopropyl-3-methoxybenzyl)triphenylphosphonium chloride, in the total synthesis of natural products like (+)-totarol and (+)-podototarin, demonstrating the utility of phosphonium compounds in complex natural product synthesis (Matsumoto & Suetsugu, 1979).

Dehalogenation of α-Halo Carbonyl Compounds : Kamiya, Tanmatu, and Ishii (1992) showed that triphenylphosphonium iodide can act as an efficient reagent for the dehalogenation of α-halo carbonyl compounds, indicating its role in specific chemical transformations (Kamiya, Tanmatu, & Ishii, 1992).

Synthesis of 12-(S)-HETE : Christiansen and Andrus (2012) developed an efficient route to a Wittig salt, useful in the synthesis of 12-(S)-hydroxy-eicosatetraenoic acid (12-(S)-HETE), highlighting the application in synthesizing bioactive molecules (Christiansen & Andrus, 2012).

Antiviral Evaluation of Thymine Derivatives : Wengel, Schinazi, and Caruthers (1995) synthesized a series of novel 3'-C-branched 2',3'-dideoxynucleosides using a process involving triphenylphosphonium iodide, further evaluating these compounds for anti-HIV activity (Wengel, Schinazi, & Caruthers, 1995).

Cancer Cell Mitochondria-Targeted Vectors : Mironov et al. (2021) demonstrated the synthesis of 2-hydroxypropylphosphonium salts, including iodides, and their potential as cancer cell mitochondria-targeted vectors, underscoring its role in targeted drug delivery (Mironov et al., 2021).

Environmental Impact of Triphenylphosphonium Compounds : Schlüsener, Kunkel, and Ternes (2015) identified quaternary triphenylphosphonium compounds as emerging contaminants in the environment, highlighting the need for understanding the ecological impact of these chemicals (Schlüsener, Kunkel, & Ternes, 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[(2R)-3-hydroxy-2,3-dimethylbutyl]-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWZZXBEMHOOCA-BDQAORGHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28IOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

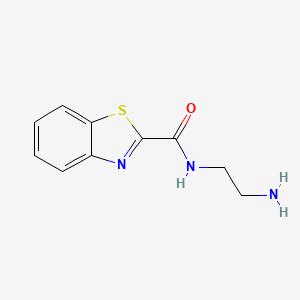

![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)

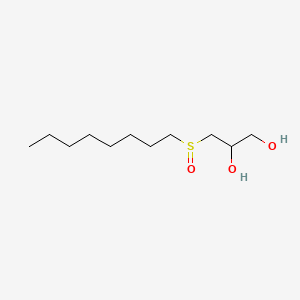

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)